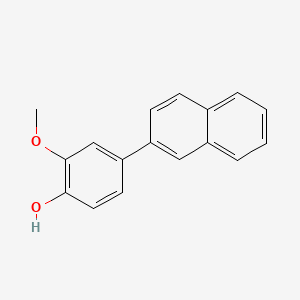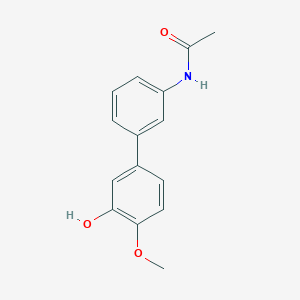![molecular formula C15H15NO3 B6380035 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261901-29-4](/img/structure/B6380035.png)
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% (2-M5-3-NMPP) is a chemical compound consisting of a phenol and an aminocarbonyl group. It is an important intermediate in the synthesis of various pharmaceuticals and has a wide range of applications in scientific research. The compound is a white solid, soluble in water and alcohol, and has a melting point of 158-160°C.
Mecanismo De Acción
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is an important intermediate in the synthesis of various pharmaceuticals. It acts as a nucleophile in the synthesis of many molecules and is involved in the formation of various covalent bonds. The compound can also act as a catalyst in the formation of various organic compounds.
Biochemical and Physiological Effects
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of certain cancer cells. It has also been found to have anti-inflammatory and anti-microbial properties. In addition, the compound has been found to have antioxidant and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is a versatile compound that can be used in a variety of laboratory experiments. The compound is relatively stable and can be stored for extended periods of time. It is also relatively easy to synthesize and can be used in a variety of reactions. However, the compound is also toxic and should be handled with care.
Direcciones Futuras
In the future, 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% could be used in the development of new drugs and drug delivery systems. It could also be used in the synthesis of various organic compounds, such as dyes, pigments, and fluorescent probes. Furthermore, the compound could be used to develop new methods of drug delivery and to improve the efficacy of existing drugs. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound.
Métodos De Síntesis
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a two-step reaction. First, a reaction between phenol and methyl amine is carried out in the presence of an acid catalyst, such as sulfuric acid, to form an intermediate compound. Second, this intermediate is reacted with an aldehyde in the presence of a base, such as potassium carbonate, to form the final product.
Aplicaciones Científicas De Investigación
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is widely used in scientific research, especially in the field of medicinal chemistry. The compound has been used as a building block for the synthesis of many pharmaceuticals, such as antibiotics, anticancer drugs, and anti-inflammatory drugs. It has also been used in the synthesis of various molecules for use in drug delivery systems. In addition, 2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95% is used in the synthesis of various organic compounds, such as dyes, pigments, and fluorescent probes.
Propiedades
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-16-15(18)12-5-3-4-10(8-12)11-6-7-14(19-2)13(17)9-11/h3-9,17H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPMGNDHANWXET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685633 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol | |
CAS RN |
1261901-29-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methoxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)


